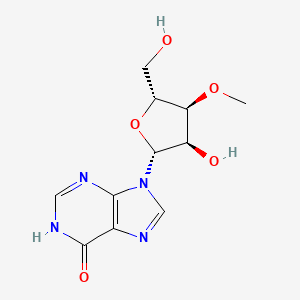

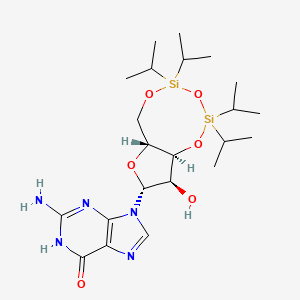

![molecular formula C26H42O4 B1436934 (4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-乙叉基-3,7-二羟基-10,13-二甲基-1,2,3,4,5,7,8,9,11,12,14,15,16,17-十四氢环戊并[a]菲并蒽-17-基]戊酸 CAS No. 1908444-27-8](/img/structure/B1436934.png)

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-乙叉基-3,7-二羟基-10,13-二甲基-1,2,3,4,5,7,8,9,11,12,14,15,16,17-十四氢环戊并[a]菲并蒽-17-基]戊酸

描述

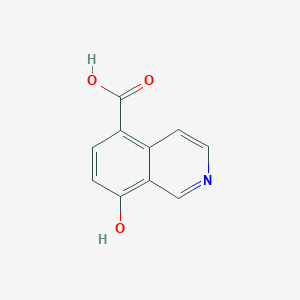

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid , also known by its chemical formula C~24~H~38~O~4~, is a complex organic compound. It belongs to the class of pentanoic acids and exhibits intriguing biological properties.

Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry reactions. Researchers have explored various synthetic routes, including stereoselective transformations , enantioselective catalysis , and hydroxylation reactions . The exact synthetic pathway may vary depending on the desired stereochemistry and functional groups.

Molecular Structure Analysis

The molecular structure of this compound reveals a cyclopenta[a]phenanthrene backbone with several hydroxyl groups. The (4R) configuration indicates the stereochemistry at the fourth carbon atom. The 6-ethylidene moiety contributes to its unique properties. The pentanoic acid side chain is essential for solubility and bioavailability.

Chemical Reactions Analysis

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid participates in various chemical reactions. These include esterification , oxidation , and hydrolysis . Its reactivity profile influences its pharmacological behavior.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 150°C

- Solubility : Moderately soluble in organic solvents (e.g., chloroform, methanol)

- Stability : Sensitive to light and heat

- pH : Acidic (due to the carboxylic acid group)

科学研究应用

结构分析和生物活性

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-乙叉基-3,7-二羟基-10,13-二甲基-1,2,3,4,5,7,8,9,11,12,14,15,16,17-十四氢环戊并[a]菲并蒽-17-基]戊酸及其衍生物已广泛研究其结构特性和生物活性。Djigoué 等人(2012 年)描述了两种雄甾酮衍生物,它们具有典型的类固醇形状,但 E 环有所不同,表明与雄激素生物合成相关的潜在生物活性 (Djigoué 等,2012)。Shaheen 等人(2014 年)合成了三有机锡(IV)衍生物,显示出显着的抗菌和抗肿瘤活性,表明潜在的药用应用 (Shaheen 等,2014)。

晶体学和分子构型

该化合物及其衍生物已进行晶体学研究以了解其分子构型和相互作用。Ketuly 等人(2010 年)提供了对 5,22-Stigmastadien-3β-yl 对甲苯磺酸盐晶体结构的见解,揭示了分子如何通过相互作用缔合到线性超分子链中 (Ketuly 等,2010)。

在药物设计中的潜力

多项研究强调了该化合物在药物设计和合成中的潜力。Ching(2013 年)讨论了从海脱氧胆酸合成肝 X 受体激动剂,为开发临床上有用的 LXR 调节剂提供了基础 (Ching,2013)。Turkyilmaz 和 Genç(2014 年)合成了一种结合胆汁酸和腈的化合物,为开发各种应用的新型有效化合物开辟了道路 (Turkyilmaz & Genç,2014)。

电子和量子化学分析

还进行了高级研究以了解该化合物的电子特性和量子化学方面。Ansari 等人(2022 年)对没食子酸-胆固醇共轭物进行了研究,提供了详细的量子化学分析并突出了其在各种科学应用中的潜力 (Ansari 等,2022)。

安全和危害

- Toxicity : Limited data available; exercise caution during handling.

- Environmental Impact : Assess its persistence and potential harm to ecosystems.

- Human Exposure : Evaluate occupational exposure limits and safety precautions.

未来方向

- Biological Studies : Investigate its effects on cellular pathways and potential therapeutic applications.

- Structural Modifications : Design analogs with improved properties.

- Clinical Trials : Assess its efficacy and safety in vivo.

属性

IUPAC Name |

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5-/t15-,16-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXXWLPIJNFPHG-ZWVRHZPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

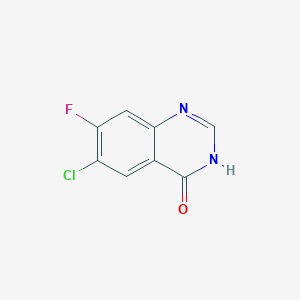

![N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436855.png)

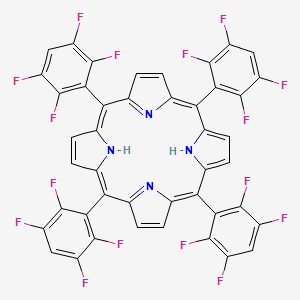

![N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436863.png)

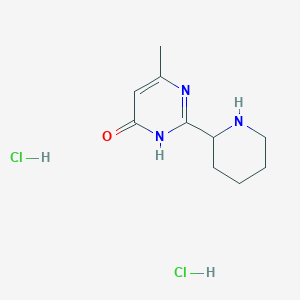

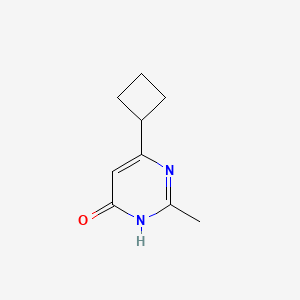

![2-chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1436866.png)

![5-[Amino-(hydroxyamino)methylidene]pyrimidine-2,4-dione](/img/structure/B1436868.png)